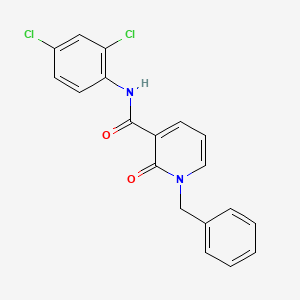

1-benzyl-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-N-(2,4-dichlorophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O2/c20-14-8-9-17(16(21)11-14)22-18(24)15-7-4-10-23(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJKBMSXEBAVDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the compound's synthesis, biological activities, and relevant research findings, including case studies and data tables.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that includes the reaction of 2,4-dichlorobenzaldehyde with malononitrile and other reagents under reflux conditions. The general procedure is outlined as follows:

-

Reagents :

- 3,5-cyclohexanedione (10 mmol)

- 2,4-dichlorobenzaldehyde (10 mmol)

- Malononitrile (10 mmol)

- 4-(dimethylamino)pyridine (DMAP) (1 mmol)

- Ethanol (100 mL)

- Procedure :

Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound demonstrate inhibitory effects on various cancer cell lines.

Case Study: Anticancer Activity on HT29 and DU145 Cell Lines

- Method : The MTT assay was employed to evaluate cell viability.

- Results : The compound showed a dose-dependent inhibition of cell growth in both human colon cancer (HT29) and prostate cancer (DU145) cell lines. The IC50 values were comparable to those of known anticancer agents .

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| HT29 | 15 | Olmitinib |

| DU145 | 12 | Olmitinib |

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. Molecular docking studies have suggested that the compound interacts with epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy. Binding affinity studies indicated a strong interaction between the compound and EGFR, which is essential for tumor growth and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationship. Variations in substituents on the benzyl and dichlorophenyl moieties significantly influence its potency.

| Substituent | Effect on Activity |

|---|---|

| Benzyl group | Enhances lipophilicity and binding |

| Dichlorophenyl group | Increases inhibitory potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.